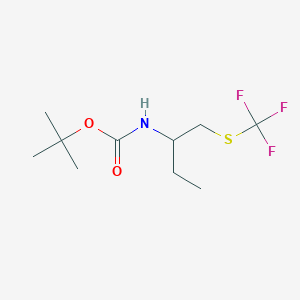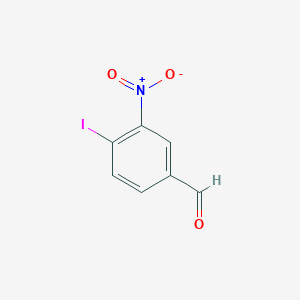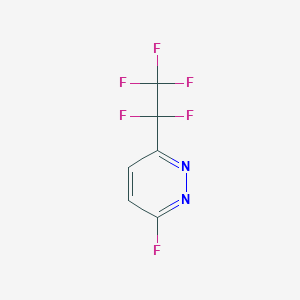![molecular formula C7H4BrNO B11760449 Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
Furo[2,3-c]pyridine, 7-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-c]pyridine, 7-bromo- is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 7th position. This compound is part of the broader class of furopyridines, which are known for their versatile applications in medicinal chemistry and drug discovery due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridine, 7-bromo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated pyridine derivatives, which undergo cyclization with furan derivatives in the presence of catalysts such as potassium carbonate. The reaction is often carried out in solvents like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of Furo[2,3-c]pyridine, 7-bromo- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-c]pyridine, 7-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Aplicaciones Científicas De Investigación
Furo[2,3-c]pyridine, 7-bromo- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of Furo[2,3-c]pyridine, 7-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-c]pyridine
- Furo[3,2-b]pyridine
Uniqueness
Furo[2,3-c]pyridine, 7-bromo- is unique due to the presence of the bromine atom at the 7th position, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other furopyridine isomers and can lead to different pharmacological profiles and applications .
Propiedades
Fórmula molecular |
C7H4BrNO |
|---|---|
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
7-bromofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H4BrNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H |
Clave InChI |
NDWOLHJLWDHUQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C=CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)




![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)
![1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)
![Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11760435.png)

